Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound that features a pyrrolidine ring, a triazole ring, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyrrolidine moiety. The final step often involves esterification to introduce the ethyl ester group and subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can be compared with other compounds that have similar structural features, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Triazole derivatives: Compounds with a triazole ring are often studied for their antimicrobial and anticancer properties.
Ethyl ester derivatives: These compounds are used in various chemical syntheses and may have similar reactivity. The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C9H15ClN4O2 |
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Molecular Weight |
246.69 g/mol |
IUPAC Name |
ethyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-2-15-9(14)8-11-7(12-13-8)6-4-3-5-10-6;/h6,10H,2-5H2,1H3,(H,11,12,13);1H |
InChI Key |
MTGYNPHHURZKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCCN2.Cl |
Origin of Product |
United States |
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